N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide
Description
N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide is a compound that features a tetrazole ring and a thioxanthene moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . Thioxanthenes, on the other hand, are tricyclic compounds that have applications in medicinal chemistry .
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-14(16-15-17-19-20-18-15)13-9-5-1-3-7-11(9)22-12-8-4-2-6-10(12)13/h1-8,13H,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHFGCLNXAXTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(=O)NC4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the thioxanthene core. One common method to synthesize tetrazoles is by using triethyl orthoformate and sodium azide . The thioxanthene core can be synthesized through various methods, including the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The thioxanthene moiety can be reduced to form different derivatives.
Substitution: Both the tetrazole and thioxanthene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives .
Scientific Research Applications
N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and tuberculosis.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The thioxanthene moiety can also interact with different molecular pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its high nitrogen content and energetic properties.
N-(1,4-dihydro-5H-tetrazol-5-ylidene)-9-oxo-9H-xanthene-2-sulfonamide: Shares structural similarities and has been studied for its biological activities.
Uniqueness
N-(2H-tetrazol-5-yl)-9H-thioxanthene-9-carboxamide is unique due to its combination of a tetrazole ring and a thioxanthene moiety, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
